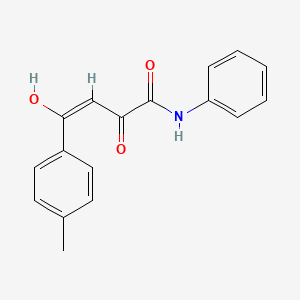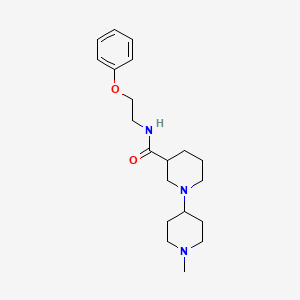
2-hydroxy-4-(4-methylphenyl)-4-oxo-N-phenyl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-(4-methylphenyl)-4-oxo-N-phenyl-2-butenamide is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HOP-4 and has been the subject of extensive research over the years.
作用機序
The mechanism of action of HOP-4 is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. HOP-4 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HOP-4 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. HOP-4 has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, HOP-4 has been found to reduce oxidative stress and protect against DNA damage.
実験室実験の利点と制限
One of the major advantages of using HOP-4 in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. However, one of the limitations of using HOP-4 is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on HOP-4. One area of interest is the development of new drugs based on the structure of HOP-4. Another area of interest is the study of the mechanism of action of HOP-4, which could lead to the development of new therapeutic targets for various diseases. Additionally, further research is needed to explore the potential of HOP-4 in the treatment of various diseases, including cancer and inflammatory disorders.
合成法
The synthesis of HOP-4 is a complex process that involves several steps. The most common method of synthesizing HOP-4 involves the reaction of 4-methylacetophenone with phenylhydrazine to form 4-(4-methylphenyl) hydrazine. The resulting compound is then subjected to a reaction with ethyl acetoacetate to produce 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoic acid ethyl ester. This compound is then treated with hydroxylamine hydrochloride to produce HOP-4.
科学的研究の応用
HOP-4 has been found to have significant potential in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. HOP-4 has also been found to possess antioxidant properties, which could make it useful in the treatment of various diseases caused by oxidative stress.
特性
IUPAC Name |
(E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-7-9-13(10-8-12)15(19)11-16(20)17(21)18-14-5-3-2-4-6-14/h2-11,19H,1H3,(H,18,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZBRECOIFADOU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C(=O)C(=O)NC2=CC=CC=C2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5364744.png)
![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)
![4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5364766.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)
![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)

![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)
![2'-butyl-5'-chloro-1-[2-(1H-imidazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5364808.png)

![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)